![molecular formula C13H16N4O B13933242 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its ability to inhibit epidermal growth factor receptor (EGFR) activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- typically involves the annulation of cyclopentane and azetidine rings. The process begins with readily available starting materials and employs conventional chemical transformations. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the azido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
Biological Studies: The compound’s ability to inhibit EGFR makes it a valuable tool in cancer research, particularly in studying the mechanisms of cancer cell proliferation and survival.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, contributing to the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- primarily involves the inhibition of epidermal growth factor receptor (EGFR) activities. The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the azido and phenylmethyl groups.
2-Oxa-7-azaspiro[3.4]octane: Another similar compound with slight variations in the ring structure.
Uniqueness
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct biological activities, particularly its ability to inhibit EGFR. This makes it a valuable compound in medicinal chemistry and cancer research .
特性
IUPAC Name |
5-azido-7-benzyl-2-oxa-7-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-16-15-12-7-17(8-13(12)9-18-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQZWPXAFIPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1CC3=CC=CC=C3)COC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
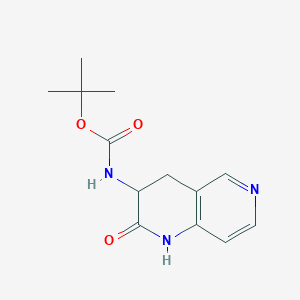
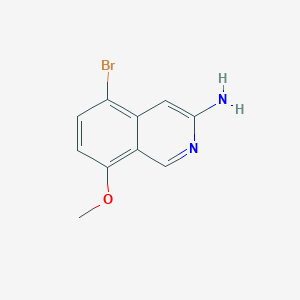
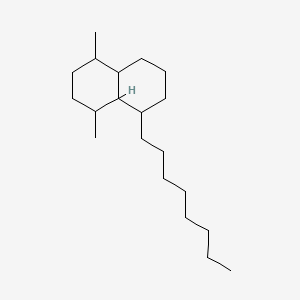
![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
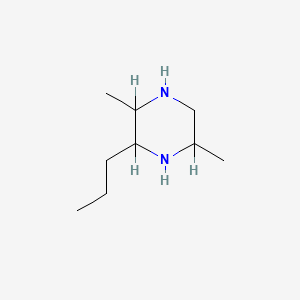
![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)
![5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine](/img/structure/B13933185.png)
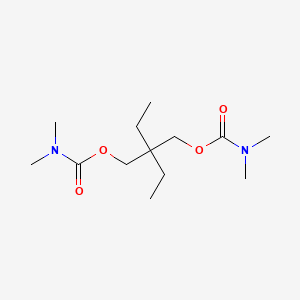
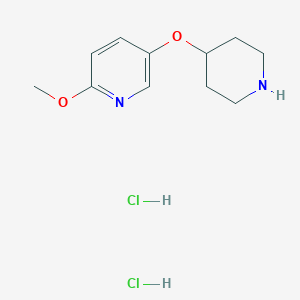
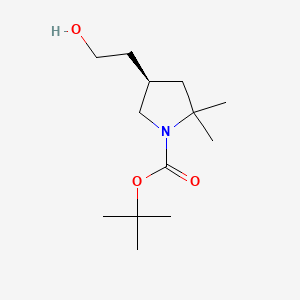
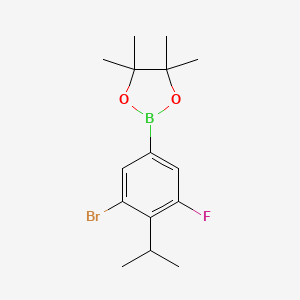
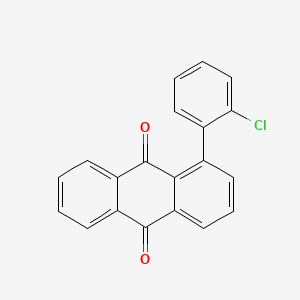
![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)
